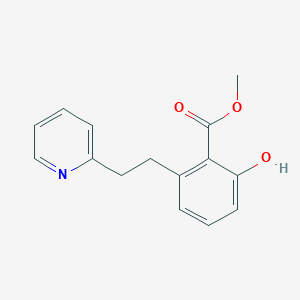

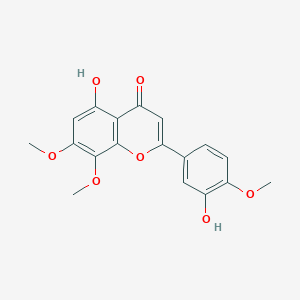

![molecular formula C15H12BrClO3S B6339465 3-Bromo-6-[2-(5-chloro-thiophen-2-yl)-vinyl]-2-hydroxy-benzoic acid ethyl ester CAS No. 365542-87-6](/img/structure/B6339465.png)

3-Bromo-6-[2-(5-chloro-thiophen-2-yl)-vinyl]-2-hydroxy-benzoic acid ethyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-Bromo-6-[2-(5-chloro-thiophen-2-yl)-vinyl]-2-hydroxy-benzoic acid ethyl ester” is a complex organic molecule that contains several functional groups, including a bromo group, a chloro group, a thiophene ring, a vinyl group, a hydroxy group, and an ester group. These functional groups could potentially participate in various chemical reactions .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the bromo and chloro groups might be introduced via halogenation reactions, the thiophene ring might be formed via a cyclization reaction, and the ester group might be introduced via an esterification reaction .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bromo, chloro, and hydroxy groups, as well as the thiophene ring and the ester group, would likely result in a complex three-dimensional structure .Chemical Reactions Analysis

The compound could potentially participate in a variety of chemical reactions, depending on the conditions. For example, the bromo and chloro groups might be replaced via nucleophilic substitution reactions, the double bond in the vinyl group might participate in addition reactions, and the ester group might be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, its solubility would depend on the polarity of its functional groups, its melting and boiling points would depend on the strength of the intermolecular forces between its molecules, and its reactivity would depend on the nature of its functional groups .科学的研究の応用

Organic Synthesis and Medicinal Chemistry

The compound is a valuable intermediate in organic synthesis, particularly in the construction of complex molecules with potential medicinal applications. The thiophene moiety, a common structural component in many drugs, is known for its diverse pharmacological activities . It is involved in the synthesis of compounds with anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinase inhibiting, and anti-cancer properties . This makes the compound a significant contributor to the development of new therapeutic agents.

Material Science and Organic Electronics

Thiophene derivatives play a crucial role in the advancement of materials science, particularly in the field of organic electronics. They are used in the fabrication of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . The presence of the thiophene ring in the compound enhances its utility in these applications, contributing to the development of new electronic materials.

Catalysis

In catalysis, the compound can be utilized in reactions that require a thiophene structure as a starting point or intermediate. For example, it can be involved in Suzuki–Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds in many organic synthesis processes . This application is essential for creating various chemical entities in both academic and industrial settings.

Corrosion Inhibition

Thiophene derivatives are known to act as corrosion inhibitors, which are important in protecting metals from corrosion, especially in harsh industrial environments . The compound’s structure could be modified to enhance its effectiveness as a corrosion inhibitor, making it valuable for industrial applications.

Pharmaceutical Drug Development

The compound’s thiophene core is a key feature in many pharmaceutical drugs. Thiophene-containing drugs have been reported to possess a wide range of therapeutic properties, including those mentioned in the first application. The compound could serve as a precursor in the synthesis of novel drug molecules with improved pharmacological activity .

Advanced Functional Materials

Due to its unique chemical structure, the compound has potential applications in the development of advanced functional materials. These materials could be used in various high-tech applications, including sensors, actuators, and other devices that require specific molecular architectures for their functionality .

作用機序

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a drug, its mechanism of action might involve interacting with a specific biological target. If it were used as a reagent in a chemical reaction, its mechanism of action might involve participating in a specific chemical transformation .

Safety and Hazards

As with any chemical compound, handling “3-Bromo-6-[2-(5-chloro-thiophen-2-yl)-vinyl]-2-hydroxy-benzoic acid ethyl ester” would require appropriate safety precautions. These might include wearing protective clothing and eye protection, working in a well-ventilated area, and avoiding contact with the skin and eyes .

将来の方向性

The future directions for research on this compound would depend on its properties and potential applications. For example, if it were found to have useful biological activity, it might be studied as a potential drug. If it were found to be a useful reagent in chemical reactions, it might be used to develop new synthetic methods .

特性

IUPAC Name |

ethyl 3-bromo-6-[(E)-2-(5-chlorothiophen-2-yl)ethenyl]-2-hydroxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrClO3S/c1-2-20-15(19)13-9(4-7-11(16)14(13)18)3-5-10-6-8-12(17)21-10/h3-8,18H,2H2,1H3/b5-3+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQTZUWAPBHULBR-HWKANZROSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1O)Br)C=CC2=CC=C(S2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(C=CC(=C1O)Br)/C=C/C2=CC=C(S2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-6-[2-(5-chloro-thiophen-2-yl)-vinyl]-2-hydroxy-benzoic acid ethyl ester | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(5-Chloro-thiophen-2-yl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339400.png)

![2-[2-(4-Chloro-thiazol-5-yl)-vinyl]-6-methoxy-benzoic acid ethyl ester](/img/structure/B6339412.png)

![3-Bromo-6-hydroxy-2-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid methyl ester; 95%](/img/structure/B6339417.png)

![2-{2-[5-(4-Benzyloxy-phenyl)-thiophen-2-yl]-vinyl}-6-methoxy-benzoic acid methyl ester](/img/structure/B6339436.png)

![2-[2-(5-Bromo-thiophen-2-yl)-vinyl]-6-hydroxy-benzoic acid ethyl ester](/img/structure/B6339443.png)

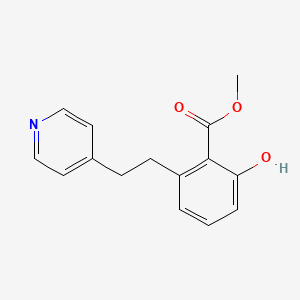

![4-[2-[4-[2-methoxy-5-[2-(4-quinolyl)ethyl]phenoxy]phenyl]ethyl]quinoline dihydrochloride](/img/structure/B6339459.png)

![2-[2-[4-[2-Methoxy-5-[2-(2-pyridyl)ethyl]phenoxy]phenyl]ethyl]pyridine](/img/structure/B6339473.png)

![3-(Benzoyloxy)-4-[(2E)-3-[4-(Benzoyloxy)phenyl]prop-2-enoyl]-5-methoxyphenyl benzoate](/img/structure/B6339492.png)